trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Description
trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1612176-01-8) is a fluorinated piperidine derivative with the molecular formula C₁₄H₁₈FNO₃ and a molecular weight of 267.30 g/mol . It features a benzyloxycarbonyl (Cbz) protecting group, a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a methyl substituent at the same 4-position of the piperidine ring. This compound is typically synthesized for use in pharmaceutical intermediates, particularly in the development of enzyme inhibitors or receptor modulators due to its stereochemical complexity and functional group diversity .
Properties
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPCHKVLAYMAK-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121198 | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612176-01-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612176-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-methylpiperidine, the ring is functionalized to introduce the fluorine and hydroxyl groups. This can be achieved through selective fluorination and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Its derivatives might serve as potential candidates for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure is of interest for designing new pharmaceuticals. Its piperidine ring is a common motif in many drugs, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- In contrast, the 4-fluorophenyl group in Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate adds aromaticity and bulkiness, which may influence binding affinity in receptor-targeted applications .
- Hydroxyl and Methyl Groups: The 4-hydroxy-4-methyl motif in the target compound creates a sterically hindered, polar environment.
- Aminomethyl Functionality: trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate incorporates an amine group, enabling hydrogen bonding or salt bridge formation in biological systems. This modification could enhance target engagement compared to the methyl-substituted target compound .
Stereochemical Considerations
- The cis/trans configuration significantly impacts molecular interactions. For example, the cis isomer of the trifluoromethyl analog (CAS 1951439-26-1) may exhibit distinct conformational preferences compared to the trans -configured target compound, affecting its docking into enzyme active sites .
Biological Activity
Trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of cancer therapy and neurological disorders. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H15FNO3
- Molecular Weight : 273.27 g/mol
The presence of a fluorine atom and a hydroxyl group in its structure contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have shown that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .
- A structure–activity relationship (SAR) analysis indicates that modifications to the piperidine ring enhance interaction with target proteins involved in cancer progression .
-
Neurological Effects
- Piperidine derivatives have been implicated in modulating neurotransmitter systems, particularly in the context of Alzheimer's disease. Compounds similar to this compound have shown dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial for managing neurodegenerative conditions .
- The compound's interaction with muscarinic acetylcholine receptors suggests potential applications in treating cognitive decline associated with Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes such as IKKb, which is involved in inflammatory pathways linked to cancer progression .
- Receptor Modulation : By interacting with muscarinic receptors, it may influence cell proliferation and apoptosis, providing a therapeutic avenue for cancers that exploit these pathways .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
